molecular formula C17H18N2O5 B2998306 3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid CAS No. 497061-33-3

3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid

Cat. No. B2998306
CAS RN: 497061-33-3
M. Wt: 330.34
InChI Key: PQSWQCHAMAHZNQ-UHFFFAOYSA-N
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Description

The compound “3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridinecarboxylic acid moiety, which is a monocarboxylic derivative of pyridine . The compound also includes a 3,4-dimethoxyphenethyl group, which is an aromatic ether derivative of 2-phenylethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 3,4-dimethoxyphenethyl group is an aromatic ether derivative of 2-phenylethylamine . The pyridinecarboxylic acid moiety is a monocarboxylic derivative of pyridine . The exact 3D structure would require more specific information or computational modeling to determine.


Chemical Reactions Analysis

While specific chemical reactions involving “3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid” are not available, we can infer potential reactivity based on its functional groups. The carboxylic acid group is typically reactive with bases, and can undergo decarboxylation under certain conditions. The amine group can participate in a variety of reactions, including formation of imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid” would depend on its exact molecular structure. Pyridinecarboxylic acids share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . The 3,4-dimethoxyphenethyl group has a molecular weight of 181.232 Da .

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-13-6-5-11(10-14(13)24-2)7-9-19-16(20)12-4-3-8-18-15(12)17(21)22/h3-6,8,10H,7,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSWQCHAMAHZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid

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